N-(Azido-PEG2)-N-bis(PEG4-Acid) is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. This compound features an azide functional group and two carboxylic acid moieties, making it suitable for various biochemical applications, particularly in bioconjugation and drug development. The azide group allows for "click chemistry" reactions, facilitating the conjugation of biomolecules, while the carboxylic acid groups can engage in amide bond formation with amine-bearing compounds, enhancing its utility in creating stable linkages in complex biological systems .
This compound is synthesized and supplied by various chemical companies, including AxisPharm and BroadPharm, which provide high-purity PEG linkers for research purposes. The molecular structure and properties have been cataloged in databases such as PubChem, which offers detailed information on its chemical characteristics .
N-(Azido-PEG2)-N-bis(PEG4-Acid) is classified as a non-cleavable linker due to its robust covalent bonds that do not readily break under physiological conditions. Its classification within chemical databases highlights its relevance in the fields of medicinal chemistry and bioconjugation technologies .
The synthesis of N-(Azido-PEG2)-N-bis(PEG4-Acid) typically involves several key steps:
The molecular formula for N-(Azido-PEG2)-N-bis(PEG4-Acid) is . The structure consists of:
N-(Azido-PEG2)-N-bis(PEG4-Acid) primarily participates in:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or additives that enhance reactivity .
The mechanism of action involves:
This stability is crucial for applications in drug delivery systems where prolonged circulation time and controlled release are desired .
Relevant analyses indicate that this compound exhibits good compatibility with biological systems, minimizing toxicity while maximizing reactivity .
N-(Azido-PEG2)-N-bis(PEG4-Acid) has several applications in scientific research:
These applications underscore its importance in advancing biomedical research and therapeutic development .
The synthesis of branched PEG derivatives like N-(Azido-PEG2)-N-bis(PEG4-Acid) (MW: 670.8 g/mol, Formula: C₂₈H₅₄N₄O₁₄) employs specialized strategies to achieve precise molecular architecture [2] [7]. In solution-phase synthesis, PEG arms are sequentially conjugated to a central amine core (e.g., tris(2-aminoethyl)amine) using carbodiimide coupling agents. This method allows high-yield (≥98%) production at multi-gram scales but requires extensive purification to remove symmetric byproducts [2] [8]. Alternatively, solid-phase synthesis leverages functionalized resins (e.g., Wang or Rink resins) to anchor the initial PEG chain, enabling stepwise addition of azide- and acid-terminated PEG arms. This approach minimizes symmetric coupling byproducts through spatial isolation of reactive sites, though it suffers from lower throughput and higher costs for large-scale production [8].
Table 1: Synthesis Method Comparison for N-(Azido-PEG2)-N-bis(PEG4-Acid)
Method | Yield | Purity | Scalability | Key Limitation |
---|---|---|---|---|
Solution-Phase | ≥95% | ≥98% | Multi-gram | Byproduct removal challenges |
Solid-Phase | 70–80% | ≥95% | Milligram | Lower efficiency for large-scale |
The branched architecture crucially enables orthogonal functionality: The short PEG2 arm terminates in an azide group, while two longer PEG4 arms end in carboxylic acids. This design balances molecular flexibility with steric accessibility for downstream bioconjugation [2] [4].
The azide group (–N₃) and carboxylic acids (–COOH) in N-(Azido-PEG2)-N-bis(PEG4-Acid) enable sequential, chemoselective modifications without cross-reactivity:
Table 2: Orthogonal Conjugation Reactions for N-(Azido-PEG2)-N-bis(PEG4-Acid)
Functional Group | Reaction Partner | Catalyst/Conditions | Application Example |
---|---|---|---|
Azide (–N₃) | DBCO/BCN | None, pH 7.0–8.5, 25°C | SPAAC-based ligand tagging |
Azide (–N₃) | Alkyne | CuSO₄/sodium ascorbate, 37°C | CuAAC for PROTAC synthesis |
Carboxylic acid (–COOH) | Primary amine | EDC/NHS, pH 4.5–5.5 | Protein amidation or nanoparticle functionalization |
The orthogonal reactivity permits modular assembly of complex bioconjugates. For example, the azide can first label a DBCO-modified antibody, followed by EDC-mediated coupling of the carboxylic acids to a peptide drug—enabling multi-component therapeutic constructs [3] [8].
The asymmetric arm lengths in N-(Azido-PEG2)-N-bis(PEG4-Acid) are engineered to balance conjugation kinetics and steric accessibility:
Replacing the PEG4 arms with PEG2 acids (e.g., in N-(Azido-PEG1)-N-bis(PEG3-acid) HCl salt) reduces solubility and increases aggregation propensity due to higher charge density. Conversely, elongating to PEG10 arms (e.g., N-(Azido-PEG10)-N-(PEG10-NH-Boc)-PEG10-acid) improves solubility but slows conjugation kinetics due to chain entanglement [2] [5]. Thus, the PEG2/PEG4 hybrid architecture represents a functional compromise validated in PROTAC linker synthesis and nanoparticle functionalization [3] [8].
Table 3: Impact of PEG Arm Length on Bioconjugation Performance
Parameter | PEG2 Arm | PEG4 Arm | PEG10 Arm |
---|---|---|---|
Chain length (Å) | 11.5 | 17.4 | 38.2 |
Solubility (mg/mL) | 15 (moderate) | 50 (high) | 100 (very high) |
Conjugation rate | Fast (azide) | Moderate (acid) | Slow |
Steric shielding | Low | Moderate | High |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: